Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
CAS No.: 83636-88-8
Cat. No.: VC20824907
Molecular Formula: C13H18N4O4
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83636-88-8 |
---|---|
Molecular Formula | C13H18N4O4 |
Molecular Weight | 294.31 g/mol |
IUPAC Name | ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Standard InChI | InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
Standard InChI Key | QKFRLVCLKWZGIU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Canonical SMILES | CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Introduction
Chemical Properties and Structural Information
Molecular and Structural Properties
Based on the molecular structure, the following properties can be determined:
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C13H18N4O4 | Structural analysis |
Molecular Weight | ~294.31 g/mol | Calculated from formula |
Chemical Class | Purine derivative | Structural classification |
Functional Groups | Ester, purine-2,6-dione | Structural analysis |
Hydrogen Bond Acceptors | 8 | Oxygen and nitrogen atoms |
Hydrogen Bond Donors | 0 | Structural analysis |
Comparative Structural Analysis
The target compound shares structural similarities with several compounds found in the literature:
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Ethyl 3-(3,7-dimethyl-2,6-dioxo-2,3-dihydro-6H-purin-1(7H)-yl)propanoate is structurally analogous but contains a 3-carbon chain instead of the 4-carbon chain found in our target compound. This related compound has a molecular formula of C12H16N4O4 and a molecular weight of 280.28 g/mol .
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Ethyl 4-(8-bromo-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-butyric acid ester represents another structural analog but contains an additional bromo substituent at position 8. This compound has a molecular formula of C13H17BrN4O4 and a molecular weight of 373.20 g/mol .
Synthesis and Preparation Methods
N-Alkylation Approach
One potential synthetic route could involve N-alkylation of 1,3-dimethyl-2,6-dioxopurine with ethyl 4-bromobutyrate. Based on similar approaches described for related compounds, this reaction would likely involve:
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Reaction of 1,3-dimethyl-2,6-dioxopurine with ethyl 4-bromobutyrate in the presence of a suitable base
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Reaction in an appropriate solvent system under controlled temperature conditions
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Purification by techniques such as recrystallization or column chromatography
This approach is supported by similar synthetic methods described for related compounds. For instance, the synthesis of ethyl 2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin7(6H)-yl]acetate and its higher butanoate homologue involved the reaction of 8-bromo-1,3-dimethylpurine-2,6-dione with corresponding haloalkyl esters .
Alternative Approaches
Additional synthetic strategies could include:
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Modification of the 8-bromo derivative: Starting with ethyl 4-(8-bromo-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl)-butyrate and performing debromination reactions to yield the target compound .
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Alkoxy substitution: Similar to methods described for 8-alkoxy derivatives, where compounds were prepared by treating bromo derivatives with appropriate alkoxides under reflux conditions .
Synthetic Challenges and Considerations
The synthesis of purine derivatives generally presents several challenges:
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Regioselectivity of alkylation reactions on the purine ring
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Potential side reactions at multiple nucleophilic sites
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Purification challenges due to the formation of isomeric products
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Stability considerations during harsh reaction conditions
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key signals in 1H NMR would include:
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Singlets for the two N-methyl groups (at positions 3 and 7)
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Triplet and quartet patterns for the ethyl ester group
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Multiple signals for the four methylene groups of the butanoate chain
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Signal for the C8-H of the purine ring
Infrared (IR) Spectroscopy
Expected characteristic absorption bands would include:
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Carbonyl stretching frequencies for the ester group (~1730-1750 cm-1)
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Carbonyl stretching bands for the purine carbonyl groups (~1650-1700 cm-1)
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C-O stretching vibrations of the ester group (~1200-1250 cm-1)
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C-H stretching bands (~2850-3000 cm-1)
Chromatographic Behavior
Based on the properties of similar compounds, the target compound would likely exhibit:
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Good retention on reverse-phase HPLC systems
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Moderate polarity compared to other purine derivatives
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UV absorption maxima typical of purine systems (~260-280 nm)
Comparison with Related Compounds
Structural Analogs and Derivatives
The following table compares key structural features of ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate with related compounds:
Structure-Activity Relationship Analysis
Research on structurally similar compounds has demonstrated that:
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The 8-arylalkylamine substituent and the nature of phenyl substitution at the 7-position of purine-2,6-dione can significantly influence inhibitory properties toward phosphodiesterase enzymes .
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The replacement of specific functional groups, such as substituting a phenylethylamine moiety with a pyridin-2-yl-amine group, can negatively impact both PDE4B and PDE7A inhibition .
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Certain substituents, like the 2-OH, 3-t-Bu substituent in phenyl groups, can lead to a loss of activity toward evaluated enzymes .
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The length of the alkyl chain connecting to the ester group can influence binding affinity and selectivity for target enzymes.
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